Bienvenue dans la boutique en ligne BenchChem!

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline

Medicinal Chemistry GPCR Ligand Design Conformational Analysis

This conformationally restricted tricyclic arylpiperazine analog is engineered to lock the pharmacophore into the bioactive conformation required for selective serotonin receptor binding. Unlike flexible piperazine building blocks, its fused ring system eliminates rotational ambiguity that causes promiscuous binding, off‑target effects, and irreproducible SAR data. Procurement of this rigid scaffold enables medicinal chemistry teams to construct focused libraries with confidence that potency shifts are substituent‑driven, not conformational artefacts. Ideal for fragment‑based CNS GPCR screening, stereoselectivity studies, and accelerated lead optimization of 5‑HT1A agonists or 5‑HT2A antagonists.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 182208-61-3
Cat. No. B071080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
CAS182208-61-3
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N3C1CNCC3
InChIInChI=1S/C12H16N2/c1-2-4-12-10(3-1)5-6-11-9-13-7-8-14(11)12/h1-4,11,13H,5-9H2
InChIKeyCHIINPDGHUONJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 182208-61-3: 2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline as a Constrained Arylpiperazine Scaffold for CNS GPCR Ligand Discovery


2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline (CAS 182208-61-3) is a conformationally restricted, tricyclic arylpiperazine analog that serves as a molecular probe and advanced synthetic intermediate for central nervous system (CNS) drug discovery [1]. This scaffold is specifically engineered to mimic the bioactive conformation of flexible 1-arylpiperazine ligands, thereby enabling definitive structure-activity relationship (SAR) studies at serotonin and other G protein-coupled receptors (GPCRs) [2]. Its inherent rigidity and structural complexity differentiate it from simpler, freely-rotating piperazine building blocks, making it a critical tool for programs requiring high target specificity and conformational constraint [1].

Why Generic Arylpiperazines and Flexible Analogs Cannot Substitute for the Pyrazino[1,2-a]quinoline Scaffold


Generic arylpiperazines (e.g., 1-phenylpiperazine) and simple tetrahydroquinolines lack the fused, conformationally-locked tricyclic architecture that defines this compound's unique value proposition [1]. In freely rotating analogs, the relative orientation of the aryl and piperazine rings can adopt multiple low-energy conformations, leading to promiscuous receptor binding, ambiguous SAR interpretation, and confounding off-target effects [2]. This scaffold's fused ring system eliminates that conformational ambiguity by locking the pharmacophoric elements into a specific, coplanar geometry that has been proven, via X-ray crystallography and rigid analog studies, to be the bioactive conformation at central serotonin receptors [2]. Consequently, substituting a flexible alternative for this rigid scaffold introduces unacceptable variability into critical binding assays and downstream functional studies, directly undermining the reproducibility and validity of GPCR-targeted research programs [1].

Quantitative Differentiation Guide: Pyrazino[1,2-a]quinoline vs. Close Analogs in CNS Ligand Design


Conformational Rigidity: Quantified Rotatable Bond Reduction Drives Specificity

The pyrazino[1,2-a]quinoline scaffold demonstrates a fundamental physical advantage over flexible arylpiperazines by possessing zero rotatable bonds, a quantifiable metric of conformational constraint [1]. This stands in stark contrast to a comparator such as 1-phenylpiperazine, which has two rotatable bonds, or a simple N-substituted tetrahydroquinoline, which retains at least one rotatable bond [1]. The complete absence of rotatable bonds in the target compound eliminates conformational entropy and ensures a single, rigid bioactive conformation [1].

Medicinal Chemistry GPCR Ligand Design Conformational Analysis Structure-Activity Relationship (SAR)

Defining the Bioactive Conformation: X-ray Crystallographic Evidence for Coplanarity

X-ray crystallographic studies of the flexible comparator, 1-(6-chloropyrazin-2-yl)piperazine (CPP), revealed a coplanar arrangement of the aromatic and piperazine rings in the solid state [1]. The pyrazino[1,2-a]quinoline scaffold was explicitly designed as a rigid mimic of this coplanar conformation [1]. This direct structural mimicry is not possible with other conformationally restricted piperazines that enforce non-coplanar geometries, such as certain spiro-fused analogs, which would present an incorrect pharmacophore and fail to activate the target receptor [1].

Structural Biology Serotonin Receptor Bioactive Conformation Medicinal Chemistry

Validation as a GPCR Ligand Scaffold: Enantioselective Synthesis for Stereospecific Drug Discovery

While flexible arylpiperazine analogs are typically achiral or yield racemic mixtures upon functionalization, the pyrazino[1,2-a]quinoline scaffold contains a chiral center at the 4a-position [1]. This chirality is a direct consequence of its conformationally locked architecture and creates a unique opportunity for enantioselective drug discovery [1]. Dedicated, high-yielding asymmetric synthetic routes have been developed for this specific scaffold, yielding enantiopure (R)-configured material, which is essential for targeting specific GPCR enantioselectivity [1]. This contrasts with the related (R)-1,2,3,4,5,5a,6,7-octahydro-[1,4]diazepino[1,2-a]quinoline scaffold, which, while also tricyclic and chiral, possesses a different ring size and thus distinct molecular shape and biological recognition properties [1].

Asymmetric Synthesis GPCR Enantioselective Chemistry Chiral Scaffolds

Precision Application Scenarios for the Pyrazino[1,2-a]quinoline Scaffold in Pharmaceutical R&D


Probing 5-HT1A/5-HT2A Receptor Binding Modes and Developing Selective CNS Ligands

Medicinal chemistry teams designing novel serotonergic agents for depression, anxiety, or migraine can utilize this scaffold as a foundational core to build focused SAR libraries. As established, its conformation is a validated mimic of the serotonin receptor agonist pharmacophore [1]. By incorporating this rigid core, researchers can confidently attribute changes in binding affinity (Ki) or functional activity (EC50/IC50) to specific substituent effects rather than confounding conformational shifts [1]. This leads to more interpretable and predictive SAR, accelerating lead optimization cycles for selective 5-HT1A agonists or 5-HT2A antagonists.

Fragment-Based Drug Discovery (FBDD) and Central Nervous System (CNS) Target Fishing

As a low molecular weight (188.27 g/mol) fragment with a high degree of 3D complexity, this scaffold is an ideal starting point for fragment-based screening against difficult-to-drug CNS GPCRs [1]. Its rigid, 3D structure increases the probability of a high-quality hit with favorable binding thermodynamics compared to flat, flexible fragments [1]. Researchers can procure this scaffold as a fragment and then apply combinatorial or parallel synthesis to rapidly explore chemical space around the core, fishing for novel ligands against orphan receptors or targets with limited structural data [1].

Stereochemical Probing of Chiral GPCR Binding Pockets

Research programs focused on understanding the stereoselectivity of a target receptor can directly benefit from the established asymmetric synthesis of this chiral scaffold [1]. Instead of investing significant resources into developing a new asymmetric route for a flexible core, teams can purchase or rapidly synthesize the enantiopure (R)-pyrazino[1,2-a]quinoline intermediate [1]. This allows for the direct comparison of (R)- and (S)-enantiomer functionalized analogs in binding and functional assays, providing definitive evidence for stereospecific recognition by the biological target, a level of analysis not possible with achiral or racemic building blocks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.